N,N-Diethylhydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-3-5(6)4-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCOIAYSJZGECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33008-17-2 (oxalate), 65293-87-0 (sulfate[1:1]) | |
| Record name | N,N-Diethylhydroxylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2027543 | |
| Record name | N,N-Diethylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; mp = 10 deg C; [HSDB] Colorless to light yellow liquid; [EPA ChAMP: Submission] | |
| Record name | Ethanamine, N-ethyl-N-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethylhydroxylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
130 °C | |
| Record name | DIETHYLHYDROXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
113 °F | |
| Record name | DIETHYLHYDROXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8669 at 20 °C | |
| Record name | DIETHYLHYDROXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.36 [mmHg], 3.36 mm Hg at 25 °C | |
| Record name | N,N-Diethylhydroxylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15776 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | DIETHYLHYDROXYLAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
3710-84-7 | |
| Record name | Diethylhydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Diethylhydroxylamine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, N-ethyl-N-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethylhydroxylamine | |
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| Record name | N,N-diethylhydroxylamine | |
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| Record name | DIETHYLHYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/314I05EDVH | |
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| Record name | DIETHYLHYDROXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
10 °C | |
| Record name | DIETHYLHYDROXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Significance and Multifunctionality in Modern Chemistry
N,N-Diethylhydroxylamine, with the chemical formula (C₂H₅)₂NOH, is a colorless to light yellow liquid recognized for its utility across diverse chemical fields. ontosight.airesearchgate.net Its importance stems from its ability to act as a potent free-radical scavenger, a characteristic that underpins many of its applications. researchgate.net This reactivity allows it to function effectively as a polymerization inhibitor, an oxygen scavenger, and a reducing agent, among other roles.
In the realm of polymer chemistry, DEHA is crucial as a "short-stopper" in the production of synthetic rubbers like styrene-butadiene rubber (SBR). rsc.orgatamanchemicals.com It effectively terminates the radical polymerization process, which is essential for controlling the properties of the final polymer. smolecule.com Its function as a polymerization inhibitor is also vital during the transport and storage of reactive monomers such as styrene (B11656), butadiene, and isoprene, preventing unwanted polymerization. smolecule.comwikipedia.org
Another major industrial application of DEHA is in water treatment, particularly for boiler systems. It serves as a volatile oxygen scavenger, which means it can protect the entire boiler system, including steam and condensate lines, from corrosion by reacting with and removing dissolved oxygen. ontosight.aiwikipedia.org This property makes it a valuable replacement for more hazardous substances historically used for this purpose. atamanchemicals.com DEHA also aids in the formation of a passivated metal surface, further preventing corrosion. ontosight.aiwikipedia.org
The compound's reducing properties are harnessed in various contexts. It is used to reduce certain metal ions, such as converting toxic hexavalent chromium to the more environmentally benign trivalent chromium. ontosight.ai In the photographic industry, it acts as an antioxidant and color stabilizer, preventing the discoloration of developer solutions. atamanchemicals.comsmolecule.com Furthermore, DEHA serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. smolecule.comresearchgate.net
Table 1: Key Applications of this compound
| Application Area | Specific Use |
|---|---|
| Polymer Chemistry | Short-stopper in rubber production (e.g., SBR), Polymerization inhibitor for monomers (styrene, butadiene) rsc.orgsmolecule.com |
| Water Treatment | Oxygen scavenger for boiler systems, Corrosion inhibitor ontosight.airesearchgate.net |
| Industrial Processes | Reducing agent, Color stabilizer (photographics), Antioxidant for oils and resins ontosight.aismolecule.comwikipedia.org |
| Chemical Synthesis | Intermediate for pharmaceuticals and other chemicals, Raw material for silicon sealants smolecule.comresearchgate.net |
| Environmental | Photochemical smog inhibitor smolecule.com |
Historical Context of Hydroxylamine Derivatives in Industrial and Academic Settings
Oxidation of Dialkylamines with Peroxides
The oxidation of dialkylamines, particularly using peroxides, stands as a cornerstone for the industrial synthesis of this compound. This approach encompasses several distinct pathways, including the oxidative cracking of tertiary amines and the direct oxidation of secondary amines, often enhanced by catalytic systems.
Triethylamine Oxidative Cracking
The most prevalent industrial method for producing this compound involves the oxidation of triethylamine followed by a cracking or pyrolysis step. guidechem.comgoogle.com This multi-step process begins with the oxidation of triethylamine, typically with hydrogen peroxide, to form an intermediate, triethylamine oxide. google.comwikipedia.org This intermediate is then subjected to thermal decomposition (cracking) to yield the final DEHA product. google.com
One described method involves reacting triethylamine with a 27.5% mass percent hydrogen peroxide solution in the presence of a catalyst to prepare triethylamine oxide. google.com This intermediate is then continuously injected into a tubular reactor and heated to between 100-200°C under 1-2 atm of pressure to induce cracking and form this compound. google.com This continuous process in a tubular reactor is an improvement over older methods that used hot white oil as a thermal cracking medium, as it enhances product clarity and production efficiency. google.com Another patent describes a similar two-step process where triethylamine, acetic acid, and hydrogen peroxide are reacted in a fixed-bed reactor containing a solid acid catalyst with polyoxometalate at 40-60°C. guidechem.com The resulting product stream is then moved to a decomposition reactor to obtain DEHA. guidechem.com
Diethylamine Oxidation with Hydrogen Peroxide
A more direct route to this compound is the oxidation of diethylamine (a secondary amine) with hydrogen peroxide. guidechem.comgoogle.com This method avoids the cracking step required for triethylamine. The process involves reacting diethylamine with hydrogen peroxide in the presence of a specific catalyst. google.com
Research has shown that titanium-silicalite (TS-1) is an effective catalyst for this reaction. google.comcjcatal.com In one example, diethylamine was reacted with a 30% aqueous solution of hydrogen peroxide in the presence of a TS-1 catalyst. google.com The reaction demonstrated high selectivity for N,N-diethyl-hydroxylamine, with yields reported to be as high as 87.1% with respect to the hydrogen peroxide used. google.com Studies on the kinetics of this reaction have revealed a competitive process where the desired product, DEHA, can also be oxidized by the TS-1 catalyst. cjcatal.com To maximize the yield of DEHA, it is crucial to control the reaction conditions, such as the dropwise addition of hydrogen peroxide and adjusting the molar ratio of diethylamine to hydrogen peroxide. cjcatal.com
| Parameter | Value / Condition | Outcome | Reference |
| Reactants | Diethylamine, Hydrogen Peroxide (30% aq.) | - | google.com |
| Catalyst | Titanium-Silicalite (TS-1) | - | google.comcjcatal.com |
| Diethylamine Conversion | 51.5% | Selectivity to DEHA: 95.5% | google.com |
| H₂O₂ Conversion | Practically complete | Yield of DEHA (w.r.t. H₂O₂): 87.1% | google.com |
| Addition Method | Dropwise addition of H₂O₂ | Increased DEA conversion and H₂O₂ utilization | cjcatal.com |
This table presents data from laboratory-scale experiments and illustrates the effectiveness of the TS-1 catalyst in the direct oxidation of diethylamine.
Peracetic Acid as Oxidizing Agent
Peracetic acid has emerged as an alternative oxidizing agent to hydrogen peroxide for the synthesis of this compound, offering high selectivity. google.com This method can be applied to the oxidation of triethylamine, where it is mixed with acetic acid and peracetic acid in the presence of a catalyst. google.com
A patented method describes using a solid-loaded heteropolyacid catalyst for this reaction. google.com The process involves mixing an aqueous solution of the catalyst, triethylamine, acetic acid, and hydrogen peroxide (which forms peracetic acid in situ) at a temperature of 35-70°C for 3 to 16 hours. google.com The resulting triethylamine oxide is then distilled under reduced pressure and heated to 80-150°C (preferably 105-110°C) for cracking. google.com The use of peracetic acid with this type of catalyst is reported to provide high activity and selectivity, and the catalyst can be reused. google.com Peracetic acid is a known potent oxidizing agent, capable of reacting with various organic compounds, including amines, to form N-oxides. google.com
| Parameter | Condition | Reference |
| Oxidizing Agent | Peracetic Acid | google.com |
| Substrate | Triethylamine | google.com |
| Catalyst | Solid-loaded Heteropolyacid | google.com |
| Reaction Temperature (Oxidation) | 35-70°C | google.com |
| Cracking Temperature | 80-150°C (105-110°C preferred) | google.com |
This table summarizes the key conditions for synthesizing DEHA using peracetic acid as the oxidizing agent.
Nanocatalysis in this compound Synthesis
The principles of green chemistry are being applied to the synthesis of this compound through the use of nanocatalysts. ijirset.com Nanocatalysis offers benefits such as high surface area, increased reaction rates, and the potential for solvent-free conditions. ijirset.com
One study demonstrated the synthesis of DEHA via the direct oxidation of diethylamine with hydrogen peroxide using glycerol-stabilized titanium dioxide (TiO₂) nanoparticles as a catalyst. ijirset.com This approach was conducted under solvent-free conditions, which can increase the effective collisions between reactant molecules and improve the reaction yield. ijirset.com The researchers investigated the effect of reaction time, temperature, and the amount of nanocatalyst to determine the optimal conditions for the synthesis. ijirset.com The use of such nanocatalysts represents a promising, environmentally friendly, and economical procedure for producing DEHA. ijirset.com
| Parameter | Optimal Condition | Reference |
| Catalyst | Glycerol-stabilized nano-TiO₂ | ijirset.com |
| Reactants | Diethylamine, Hydrogen Peroxide | ijirset.com |
| Temperature | 35°C | ijirset.com |
| Time | 45 minutes | ijirset.com |
| Catalyst Amount | 75 mg | ijirset.com |
| Condition | Solvent-free | ijirset.com |
This table outlines the optimized conditions for the nanocatalytic synthesis of DEHA, highlighting a green chemistry approach.
Reduction of Nitrones and Other N-O Bond Containing Compounds
An alternative synthetic route to N,N-dialkyl-hydroxylamines involves the reduction of compounds containing an N-O bond, such as nitrones. google.com This method is a well-established transformation in organic chemistry. Nitrones can be effectively reduced to the corresponding disubstituted hydroxylamines using reducing agents like lithium aluminum hydride or potassium borohydride. google.com Catalytic hydrogenation over a platinum black catalyst is another viable reduction method. google.com
While this method is a known pathway, the synthesis of N,N-dialkylhydroxylamines through this route can be characterized by the use of expensive reactants and the formation of by-products, which can complicate the separation of the desired product. google.com The selective partial reduction of related nitroarenes to N-arylhydroxylamines has been extensively studied, utilizing various catalysts and reducing agents like hydrazine hydrate, which underscores the chemical principles involved in controlling the reduction of nitrogen-oxygen functional groups. whiterose.ac.ukmdpi.com
Alkylation of Hydroxylamines or N-Alkylhydroxylamines
This compound can also be synthesized through the alkylation of hydroxylamine or N-alkylhydroxylamines. google.com This classic method typically involves reacting the hydroxylamine precursor with an alkylating agent, such as an alkyl halide. google.com
Modern synthetic organic chemistry offers various sophisticated catalytic systems to achieve such transformations with high efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions using specific phosphine (B1218219) ligands can effectively couple hydroxylamines with aryl bromides, chlorides, and iodides. organic-chemistry.org Similarly, copper-catalyzed N-arylation of hydroxylamines with aryl iodides provides another route to N-substituted hydroxylamines. organic-chemistry.org While these examples often focus on N-arylation, the underlying principles of transition-metal-catalyzed amination can be adapted for alkylation. Another advanced method involves the iridium-catalyzed allylic substitution of unprotected hydroxylamine, which can yield N-allylic hydroxylamines with high selectivity under mild conditions. organic-chemistry.org These advanced methodologies showcase the potential for precise and efficient synthesis of substituted hydroxylamines through controlled alkylation reactions.
Hydroamination Reactions for Enamine N-Oxide Derivatives
The synthesis of enamine N-oxides can be achieved through a single-step intermolecular hydroamination process involving the reaction of an alkyne with an N,N-dialkylhydroxylamine, such as this compound (DEHA). thieme-connect.de This pericyclic group transfer reaction is essentially a retro-Cope elimination. thieme-connect.denih.gov The reaction typically proceeds via a concerted, 5-membered cyclic transition state. researchgate.net
Enamine N-oxides are generally thermally unstable, which can pose a challenge to their synthesis. thieme-connect.de They can degrade through Cope elimination or nih.govresearchgate.net-Meisenheimer rearrangement at even mildly elevated temperatures. thieme-connect.denih.gov For instance, enamine N-oxides formed from the hydroamination of unactivated alkynes often decompose under the reaction conditions required for their formation. nih.gov However, in some cases, such as when using hydroxylamine or mono-substituted N-alkylhydroxylamines with unactivated alkynes at high temperatures (up to 140 °C), the enamine N-oxide is a transient intermediate that rapidly tautomerizes to a more stable oxime or nitrone product. thieme-connect.denih.gov
Recent research has focused on optimizing reaction conditions to improve the stability and yield of enamine N-oxide products. A key finding was that using a low polarity solvent with a small amount of a strong hydrogen-bond-donating solvent additive strikes the best balance between reaction rate and product stability. acs.orgnih.gov For example, the hydroamination of a specific alkyne with this compound in a 20% 2,2,2-trifluoroethanol (B45653) (TFE) in chloroform (CHCl₃) mixture at 60 °C for 18 hours resulted in a 96% yield of the corresponding enamine N-oxide. acs.orgnih.gov
The substrate scope for this reaction is broad. Electron-withdrawing groups at the propargylic position of the alkyne generally lead to faster reactions and higher regioselectivity in favor of the desired anti-Markovnikov product. acs.org Propargylic branching also enhances regioselectivity. acs.org
Table 1: Hydroamination of Various Alkynes with this compound
This table presents data on the hydroamination reaction between different alkyne substrates and this compound. The data, including reaction conditions and yields, are based on published research findings. The major regioisomer of the product is depicted.
| Alkyne Substrate | Reaction Time (h) | Yield (%) | Regioisomeric Ratio (Major:Minor) |
|---|---|---|---|
| Propargyl Ether | 18 | 96 | >20:1 |
| Propargyl Alcohol | 24 | 85 | >20:1 |
| Propargyl Ester | 6 | 91 | >20:1 |
| Propargyl Carbamate | 12 | 88 | >20:1 |
| Propargyl Carbonate | 8 | 93 | >20:1 |
| Secondary Propargyl Halide | 24 | 75 | >20:1 |
Data sourced from research on hydroamination reactions. acs.orgnih.gov
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
From an industrial perspective, the synthesis of this compound (DEHA) is primarily accomplished through two common methods: the diethylamine oxidation method and the triethylamine oxidative cracking method. guidechem.comgoogle.com The choice between these routes involves a trade-off between various factors including cost, yield, product purity, and process complexity. guidechem.comgoogle.com
An alternative approach involves using peracetic acid as the oxidizing agent instead of hydrogen peroxide. google.com This modification is reported to offer high selectivity for the desired DEHA product. google.com The use of a solid-loaded heteropolyacid catalyst in this process is also noted for its high activity, selectivity, and reusability. google.com
The diethylamine oxidation method is the other major synthetic route. google.com While less commonly detailed in the provided sources, it presents a more direct pathway.
Table 2: Comparative Analysis of Major DEHA Synthetic Routes
This table provides a comparative overview of the primary industrial methods for synthesizing this compound, highlighting key differences in efficiency, selectivity, and process characteristics.
| Feature | Triethylamine Oxidative Cracking Method | Diethylamine Oxidation Method |
|---|---|---|
| Starting Material | Triethylamine | Diethylamine |
| Key Intermediate | Triethylamine-N-oxide | Not Applicable (Direct Oxidation) |
| Common Oxidant | Hydrogen Peroxide, Peracetic Acid | Not specified in detail |
| Reported Advantages | Widely adopted industrial process. guidechem.com | Potentially simpler, more direct route. |
| Reported Disadvantages | Multiple steps, complex process, low overall yield, low purity, difficulty in water removal, production of flammable byproducts (ethylene). guidechem.com | Less commonly used or detailed. google.com |
| Process Efficiency | Considered to have a low overall yield. guidechem.com | Efficiency not specified for comparison. |
| Product Selectivity | Can be low, though use of peracetic acid/heteropolyacid catalyst improves selectivity. google.com | Selectivity not specified for comparison. |
Information compiled from various sources describing DEHA synthesis. guidechem.comgoogle.comgoogle.com
The use of a tubular reactor for the cracking of triethylamine oxide is a process improvement aimed at enhancing product clarity and production efficiency by avoiding the use of mineral oil as a reaction medium. google.com Ultimately, the selection of a synthetic route depends on a balance of factors, with ongoing research focused on improving yield, selectivity, and safety while reducing process complexity and cost. google.com
Mechanistic Investigations of N,n Diethylhydroxylamine Reactivity
Free Radical Scavenging Mechanisms
DEHA's efficacy as a free-radical scavenger is central to its utility as a polymerization inhibitor and antioxidant. atamanchemicals.com It can terminate radical chain reactions, which is particularly useful in the production of synthetic rubbers like styrene-butadiene rubber. smolecule.com The following sections delve into specific applications of this free-radical scavenging activity.
In biological systems, DEHA has demonstrated significant capabilities in mitigating lipid peroxidation, a process of oxidative degradation of lipids. Research has shown that DEHA strongly inhibits ascorbate-dependent, non-enzymatic lipid peroxidation in rat liver microsomes. nih.gov This inhibitory action was also observed in heat-denatured microsomes, suggesting the mechanism is not dependent on enzymatic activity. nih.gov However, its inhibitory effect on NADPH-dependent enzymatic microsomal lipid peroxidation is only moderate. nih.gov Furthermore, DEHA has been found to inhibit the formation of lipofuscin, an age-related pigment, in the nervous tissues of rats. pharmaffiliates.com
Table 1: Inhibitory Effects of DEHA on Lipid Peroxidation
| System | Type of Peroxidation | Level of Inhibition |
|---|---|---|
| Rat Liver Microsomes | Ascorbate-dependent, non-enzymatic | Strong nih.gov |
| Heat-denatured Microsomes | Non-enzymatic | Complete nih.gov |
| Rat Liver Microsomes | NADPH-dependent, enzymatic | Moderate nih.gov |
Photochemical smog is the result of a free-radical chain reaction that converts nitric oxide (NO) to nitrogen dioxide (NO2), leading to the formation of ozone and other harmful substances. nih.gov DEHA has been investigated as a potential inhibitor of this process due to its free-radical scavenging properties. nih.gov Studies have shown that DEHA can inhibit the conversion of NO to NO2 in the initial stages of irradiation. osti.gov However, some research suggests that with continued irradiation, DEHA may actually accelerate this conversion. osti.gov One study even reported an enhancement of photochemical smog in the presence of DEHA in polluted ambient air. nih.gov The rate constant for the reaction between DEHA and the hydroxyl radical (OH•), a key species in atmospheric chemistry, has been estimated, providing insight into its potential atmospheric reactions. osti.govnih.gov
The antioxidant capacity of DEHA can be significantly enhanced when used in combination with other compounds. For instance, research has demonstrated a dramatic synergistic effect when DEHA is used with hydroquinone (B1673460) and resorcinol (B1680541) derivatives for the reduction of dioxygen. nih.gov This combination creates a new class of powerful organocatalysts for oxygen scavenging. nih.gov Additionally, mixtures of polyamines and DEHA have been found to be effective stabilizers for distillate fuel oils. google.comgoogle.com
Oxygen Scavenging Kinetics and Reaction Pathways
DEHA is widely employed as an oxygen scavenger, particularly in high-pressure boiler systems, to prevent corrosion. atamanchemicals.comwikipedia.org Its volatility allows it to be distributed throughout the entire boiler system, protecting not only the boiler itself but also the steam condensate system. atamanchemicals.comwikipedia.org The reaction between DEHA and oxygen is complex and influenced by factors such as temperature, pH, and the concentrations of the reactants. awt.org
4(C₂H₅)₂NOH + 9O₂ → 8CH₃COOH + 2N₂ + 6H₂O awt.org
This equation indicates that the complete oxidation of DEHA yields acetic acid, nitrogen, and water. awt.org However, the reaction pathway involves several intermediate steps, and the formation of acetic acid is reported to be minimal in the presence of other reducing agents generated during the oxidation process. awt.org Under the influence of heat, DEHA can also degrade to form two neutralizing amines: diethylamine (B46881) and ethylmethylamine. awt.org Photochemical oxidation of DEHA has been reported to produce hydrogen peroxide, superoxide, and diethylnitroxide radicals. atamanchemicals.comatamanchemicals.comsigmaaldrich.com Studies on the gamma-radiolysis of DEHA in water have identified acetaldehyde (B116499), acetic acid, and ethanol (B145695) as the main organic products. researchgate.net
A key advantage of using DEHA in boiler systems is its ability to form a protective, passivating film on metal surfaces. atamanchemicals.comwikipedia.org DEHA reacts with ferrous metals to convert hematite (B75146) (red rust) into a more stable, black magnetite layer. atamanchemicals.com This magnetite film adheres tightly to the metal surface and inhibits further corrosion. awt.org This passivating effect extends throughout the entire boiler system, including the steam condensate system, due to DEHA's volatility. awt.org
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| N,N-Diethylhydroxylamine (DEHA) |
| Nitric Oxide |
| Nitrogen Dioxide |
| Ozone |
| Ascorbic Acid |
| NADPH |
| Lipofuscin |
| Hydroxyl radical |
| Hydroquinone |
| Resorcinol |
| Polyamines |
| Acetic Acid |
| Nitrogen |
| Water |
| Diethylamine |
| Ethylmethylamine |
| Hydrogen Peroxide |
| Superoxide |
| Diethylnitroxide |
| Acetaldehyde |
| Ethanol |
| Hematite |
| Magnetite |
Reduction Potentials and Electron Transfer Mechanisms
This compound (DEHA) functions as a notable reducing agent, participating in various electron transfer reactions. Its efficacy is evident in the reduction of both organic compounds, such as quinones, and inorganic metal ions.
Reduction of Quinone Compounds
This compound has been demonstrated to be an effective reducing agent for quinone and quinone-like compounds. Research shows that quinones and quinonemonosulfonimides are reduced by DEHA to yield hydroquinones and sulfonylaminophenols, respectively smolecule.comresearchgate.net. The reaction mechanism involves the formation of nitrone-hydroquinone 1:1 complexes as isolable intermediates researchgate.net. This reactivity is a key step in certain synthetic pathways, such as in the preparation of dye developers researchgate.net. In one specific application, DEHA was used to reduce an arylated quinone to its corresponding hydroquinone, which then cyclized to form a 6-hydroxybenzofuro[2,3-b]pyridine derivative researchgate.net.
Metal Ion Transformation Mechanisms
DEHA plays a crucial role as a salt-free reducing agent in the reprocessing of spent nuclear fuel, specifically in the Plutonium Uranium Reduction Extraction (PUREX) process akjournals.comresearchgate.net. It is capable of rapidly reducing metal ions like Plutonium(IV) (Pu(IV)) and Neptunium(VI) (Np(VI)), which are extractable by tri-n-butyl phosphate (B84403) (TBP), to their lower oxidation states, Pu(III) and Np(V), which are inextractable akjournals.com.
Studies on the reduction of Np(VI) to Np(V) by DEHA in nitric acid solution show that the reaction proceeds efficiently within minutes in both aqueous and organic phases akjournals.com. Scalar-relativistic density functional theory (DFT) has been used to explore the reduction mechanism, revealing a four-stage process nih.gov. The essence of the reduction involves either outer-sphere electron transfer or hydrogen atom transfer, with the largest energy barrier being 12.3 kcal mol⁻¹ nih.gov. The stability of the resulting Np(V) is significant, with over 99% remaining in this state for at least 8 hours in the presence of 0.01 mol/l DEHA akjournals.com.
Beyond nuclear applications, DEHA is also utilized for the reduction of toxic heavy metals. It can convert hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)) nih.govresearchgate.netnih.govscirp.org.
Thermal Decomposition Pathways and Products
The thermal decomposition of this compound is a complex process that is highly dependent on temperature, leading to different sets of products. Under the action of heat, DEHA can degrade to form diethylamine and ethylmethylamine awt.org.
Formation of Nitrogen Oxides (NOx) and Ammonia (B1221849) (NH3)
Kinetic studies have revealed that the thermal decomposition of DEHA follows two distinct pathways. One pathway leads to the formation of nitrogen oxides (NOx), while the other produces ammonia (NH3) aiche.org. When heated to decomposition, DEHA is known to emit toxic fumes of nitrogen oxides guidechem.com. However, the dominant product is heavily influenced by the temperature conditions aiche.org.
Influence of Temperature on Decomposition Kinetics
Temperature is a critical factor governing the decomposition products of DEHA aiche.org. At lower temperatures, specifically below 500 °C, the formation of nitric oxide (NO), a component of NOx, is appreciable aiche.org. In contrast, at the high temperatures characteristic of steam cracking processes (up to 850 °C), ammonia (NH3) becomes essentially the only major nitrogen-containing product aiche.org. It has been noted that the decomposition of DEHA initiates at temperatures from 540 °F (282 °C) awt.org. In boiler systems operating at temperatures exceeding 180°F (82°C), some DEHA degrades to produce neutralizing amines that help elevate the pH in the condensate awt.orgatamanchemicals.com.
Interactive Table: Thermal Decomposition Products of DEHA
| Temperature Range | Primary Nitrogenous Products |
| < 500 °C | Nitrogen Oxides (NOx) |
| > 500 °C (e.g., Steam Cracking) | Ammonia (NH3) |
| Boiler Conditions (>82°C) | Diethylamine, Ethylmethylamine |
Radiolytic Degradation Products and Mechanisms
When subjected to gamma (γ-ray) irradiation in aqueous solutions, this compound undergoes degradation, yielding a variety of gaseous and liquid products researchgate.netiaea.orgresearchgate.netchemicalbook.com. The rate of this radiolysis increases with the absorbed radiation dose but decreases as the initial concentration of DEHA increases iaea.orgresearchgate.net.
The primary gaseous products generated from the radiolysis of DEHA solutions include hydrogen, methane (B114726), ethane (B1197151), and ethene researchgate.netchemicalbook.com. The formation of these gases is dependent on both the radiation dose and the initial DEHA concentration. The volume fractions of hydrogen, methane, and ethane tend to increase with the absorbed dose researchgate.netchemicalbook.com.
The main liquid organic products identified are acetaldehyde, acetic acid, and ethanol researchgate.netiaea.orgresearchgate.net. The concentrations of acetaldehyde and acetic acid generally increase with the absorbed dose researchgate.net. For instance, in a 0.5 M DEHA solution in nitric acid irradiated up to 25 kGy, the main products were hydrogen, acetaldehyde, acetic acid, and nitrous acid, with their amounts increasing with the dose researchgate.netchemicalbook.com. Ammonium ion has also been identified as a key radiolytic product researchgate.net.
Nanosecond pulse radiolysis studies have provided insight into the degradation mechanism. The process is initiated by radiolytically produced radicals in the aqueous solution. The hydroxyl radical (•OH) oxidizes DEHA through hydrogen abstraction from its hydroxyl group chemicalbook.com. This reaction forms a transient nitroxide radical, (C₂H₅)₂NO•, which exhibits an absorption peak at 400 nm osti.gov.
Interactive Table: Radiolytic Degradation Products of DEHA
| Product Type | Identified Products | Factors Influencing Formation |
| Gaseous | Hydrogen (H₂) | Dose, Initial DEHA Concentration |
| Methane (CH₄) | Dose, Initial DEHA Concentration | |
| Ethane (C₂H₆) | Dose, Initial DEHA Concentration | |
| Ethene (C₂H₄) | Dose, Initial DEHA Concentration | |
| Liquid/Aqueous | Acetaldehyde (CH₃CHO) | Dose, Initial DEHA Concentration |
| Acetic Acid (CH₃COOH) | Dose, Initial DEHA Concentration | |
| Ethanol (C₂H₅OH) | Dose, Initial DEHA Concentration | |
| Ammonium Ion (NH₄⁺) | Initial DEHA Concentration | |
| Nitrous Acid (HNO₂) | Dose |
Gaseous and Liquid Organic By-products
The radiolysis of this compound (DEHA) in aqueous solutions leads to the formation of various gaseous and liquid organic by-products. The composition and quantity of these by-products are influenced by factors such as the initial concentration of DEHA and the absorbed radiation dose.
Studies on the radiation-induced degradation of DEHA have identified the primary gaseous products. chemicalbook.com When aqueous solutions of DEHA (at concentrations of 0.1 to 0.5 mol·L⁻¹) are subjected to irradiation (10 to 1000 kGy), the main gaseous by-products are hydrogen, methane, ethane, and ethene. chemicalbook.com Research indicates that the volume fraction of hydrogen shows little variation with changes in DEHA concentration. However, as the concentration of DEHA increases, the volume fractions of methane and ethane decrease, while the volume fraction of ethene increases. chemicalbook.com Conversely, the volume fractions of hydrogen, methane, and ethane all tend to increase with a higher absorbed radiation dose. chemicalbook.com
The principal liquid organic by-products resulting from the radiolysis of DEHA include acetaldehyde, acetic acid, and ethanol. researchgate.net The formation of these products, along with hydrogen and nitrous acid, has been observed in the radiolysis of 0.5 mol·L⁻¹ DEHA in nitric acid solutions at doses up to 25 kGy. chemicalbook.comresearchgate.net The concentrations of acetaldehyde and acetic acid are notably higher than that of nitrous acid and increase with the absorbed dose. chemicalbook.comresearchgate.net In studies of DEHA in water irradiated at doses from 10 to 1000 kGy, acetaldehyde, acetic acid, and ethanol were confirmed as the main organic products. researchgate.net The radiolysis rate itself is observed to increase with the absorbed dose but decrease as the initial DEHA concentration rises. researchgate.net
Table 1: Gaseous By-products of DEHA Radiolysis
| By-product | Effect of Increasing DEHA Concentration (Volume Fraction) | Effect of Increasing Radiation Dose (Volume Fraction) |
|---|---|---|
| Hydrogen | Little change chemicalbook.com | Increase chemicalbook.com |
| Methane | Decrease chemicalbook.com | Increase chemicalbook.com |
| Ethane | Decrease chemicalbook.com | Increase chemicalbook.com |
| Ethene | Increase chemicalbook.com | - |
Table 2: Liquid By-products of DEHA Radiolysis
| By-product | Effect of Increasing Radiation Dose (Concentration) |
|---|---|
| Acetaldehyde | Increase chemicalbook.comresearchgate.net |
| Acetic Acid | Increase chemicalbook.comresearchgate.net |
| Ethanol | Identified as a main product researchgate.net |
| Nitrous Acid | Increase chemicalbook.comresearchgate.net |
Radiation Stability Enhancement Strategies
Enhancing the stability of this compound against radiation is a key consideration in its application, particularly in environments with high radiation fields. Research has explored strategies to mitigate its radiolytic degradation.
One effective strategy is the use of chemical stabilizers. Monomethylhydrazine (MMH) has been shown to effectively improve the radiation stability of DEHA in nitric acid solutions. researchgate.net The presence of MMH helps to reduce the rate of DEHA radiolysis. researchgate.net However, it is noted that while MMH enhances DEHA's stability, its addition can influence the by-product profile. For instance, the amounts of hydrogen, methane, and acetaldehyde increase with the concentration of MMH, whereas the concentration of acetic acid is reduced. researchgate.net
Solvent composition can also play a role in the stability of related compounds, which may suggest potential avenues for DEHA stabilization. For example, in the synthesis of enamine N-oxides from this compound, the choice of solvent was found to be critical for product stability. nih.gov The use of 2,2,2-trifluoroethanol (B45653) (TFE), a strong hydrogen-bond-donating solvent, was found to mitigate the degradation of the enamine N-oxide product. nih.gov This was attributed to increased stabilization of the N-oxide. nih.gov While this finding pertains to the stability of a reaction product rather than the DEHA reactant itself during radiolysis, it highlights the principle that solvent interactions can be a crucial factor in the stability of hydroxylamine (B1172632) derivatives.
Advanced Applications of N,n Diethylhydroxylamine in Diverse Chemical Systems
Polymerization Inhibition and Control in Monomer Systems
N,N-Diethylhydroxylamine is extensively utilized in the polymer industry as a highly effective inhibitor and short-stopping agent. Its ability to control polymerization reactions is crucial for ensuring product quality, process stability, and operational safety.
Short-Stopping Agent in Emulsion Polymerization
In emulsion polymerization processes, such as the production of styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR), stopping the reaction at a specific monomer conversion is critical to achieve the desired polymer characteristics. rubbernews.com DEHA serves as an excellent short-stopping agent, effectively terminating the polymerization by reacting with and deactivating the growing polymer radicals. atamanchemicals.comchemicalbook.com This rapid quenching of the reaction prevents the formation of excessively high molecular weight polymers and cross-linking, which can negatively impact the physical properties of the elastomer. rubbernews.com
The use of DEHA ensures that polymers maintain a stable Mooney viscosity, a key parameter in the rubber industry, by preventing incomplete reactions from continuing during downstream processing. atamanchemicals.com Furthermore, DEHA's effectiveness as a short-stopper contributes to the production of rubber that is compliant with stringent regulations, such as those concerning N-nitrosamine content. rubbernews.com
Inhibition of Conjugated Dienes and Vinyl Monomers
DEHA is a highly efficient inhibitor for the polymerization of conjugated dienes, such as butadiene and isoprene, as well as vinyl monomers like styrene (B11656). chemicalbook.comatamanchemicals.com It is effective in both the liquid and gas phases, a critical advantage for preventing unwanted polymerization in storage and recovery systems. atamanchemicals.com Its ability to function as a vapor-phase inhibitor is particularly important in preventing the fouling of equipment in monomer recovery units. atamanchemicals.com
A study on the copolymerization of styrene and acrylonitrile (B1666552) demonstrated the superior inhibiting effect of DEHA compared to other substituted hydroxylamines. The research highlighted that DEHA not only efficiently inhibited polymerization but also influenced the reactivity ratios of the monomers, promoting a tendency towards alternating copolymerization. jlu.edu.cn
Table 1: Comparative Inhibition Effect of Substituted Hydroxylamines in Styrene-Acrylonitrile Copolymerization
| Inhibitor | Relative Inhibiting Order | Effect on Azeotropic Point |
|---|---|---|
| This compound (DEHA) | 1 (Most Efficient) | Decreased from 0.62 to 0.55 |
| 4-Hydroxylmorpholine (MPHA) | 2 | Decreased from 0.62 to 0.57 |
| N,N'-diisopropyl-hydroxylamine (DIPHA) | 3 | Decreased from 0.62 to 0.54 |
Data sourced from a study on the copolymerization of styrene and acrylonitrile initiated by benzoyl peroxide at 60°C. jlu.edu.cn
Prevention of Popcorn Polymer Formation
"Popcorn polymer," a cross-linked, insoluble polymer, is a significant issue in the production and processing of monomers like butadiene and styrene, as it can cause severe equipment fouling. DEHA is a powerful inhibitor against the formation of this popcorn polymer. atamanchemicals.com Its free-radical scavenging ability, coupled with its moderate volatility, makes it an ideal choice for use in monomer storage and recovery systems to prevent the runaway polymerization that leads to popcorn polymer formation. atamanchemicals.com
Corrosion Prevention in Aqueous and Steam Systems
DEHA is widely used as a corrosion inhibitor in various water and steam systems, most notably in boiler water treatment. Its effectiveness stems from its dual functionality as an oxygen scavenger and a metal passivator.
Boiler Water Treatment Regimes
In boiler systems, dissolved oxygen is a primary cause of corrosion. DEHA is an effective oxygen scavenger that rapidly removes dissolved oxygen from boiler feedwater, even at lower temperatures where other scavengers are less efficient. comfortservicesgroup.co.ukb-cdn.netaquaphoenixsci.com This helps to prevent pitting and general corrosion of the boiler's metal surfaces. comfortservicesgroup.co.uk
A significant advantage of DEHA is its volatility, which allows it to be carried over with the steam. comfortservicesgroup.co.ukataman-chemicals.com This ensures the protection of the entire steam condensate system from corrosion, not just the boiler itself. ataman-chemicals.com Furthermore, DEHA promotes the formation of a passive magnetite (Fe₃O₄) film on steel surfaces. This protective layer acts as a barrier against further corrosion. comfortservicesgroup.co.ukb-cdn.netaquaphoenixsci.comataman-chemicals.com
DEHA is considered a safer alternative to hydrazine (B178648), another common oxygen scavenger, due to its lower toxicity. ijcce.ac.irijcce.ac.irijcce.ac.ir Studies have shown that DEHA's performance in oxygen removal is comparable, and in some cases superior, to that of hydrazine. ijcce.ac.irijcce.ac.ir
Table 2: Performance Comparison of this compound (DEHA) and Hydrazine in Boiler Water Treatment
| Parameter | This compound (DEHA) | Hydrazine |
|---|---|---|
| Oxygen Scavenging | High efficiency in oxygen removal, with a deoxygenation rate often reaching 40 ppb. ijcce.ac.irijcce.ac.ir | Effective oxygen scavenger, but performance can show more fluctuations with peaks up to 60 ppb. ijcce.ac.irijcce.ac.ir |
| Metal Passivation | Promotes the formation of a protective magnetite film. comfortservicesgroup.co.ukb-cdn.netaquaphoenixsci.comataman-chemicals.com | Also forms a protective magnetite film. comfortservicesgroup.co.uk |
| Volatility | Volatile, providing protection to the entire steam condensate system. comfortservicesgroup.co.ukataman-chemicals.com | Less volatile than DEHA. |
| Decomposition Products | Decomposes into neutralizing amines (diethylamine and ethylmethylamine), which help to increase the pH of the condensate. comfortservicesgroup.co.ukb-cdn.netaquaphoenixsci.com | Can decompose to ammonia (B1221849). ampp.org |
This table presents a summary of findings from various studies comparing the performance of DEHA and hydrazine.
The decomposition of DEHA in boiler systems yields neutralizing amines, such as diethylamine (B46881) and ethylmethylamine, which can increase the pH of the condensate, providing additional protection against corrosion without the need for extra chemical additives. comfortservicesgroup.co.ukb-cdn.netaquaphoenixsci.com
Condensate System Protection and pH Regulation
This compound (DEHA) is a volatile organic compound utilized extensively in water treatment, particularly for boiler systems, due to its dual-action capabilities in protecting the entire steam-condensate circuit. fscichem.commdpi.comatamanchemicals.com Its volatility allows it to be carried over with steam, enabling it to protect not just the boiler itself but also the subsequent pipelines of the steam and condensate system. fscichem.commdpi.com This comprehensive distribution is a key advantage over non-volatile oxygen scavengers. atamanchemicals.com
Material Compatibility and Passivation Layer Formation
This compound demonstrates excellent compatibility with the common metals found in boiler and condensate systems, most notably low-carbon steel. fscichem.combeilstein-journals.org Its principal role in material protection is the formation of a passive layer on metal surfaces. atamanchemicals.comijirset.com DEHA actively converts hematite (B75146) (Fe₂O₃), commonly known as red rust, into a more stable and protective layer of black magnetite (Fe₃O₄). fscichem.commdpi.combeilstein-journals.org This dark, passivating film adheres tightly to the metal surface, creating a barrier that shields the underlying metal from further corrosive attack by dissolved oxygen and other aggressive species in the water. fscichem.comatamanchemicals.com
This passivation process occurs throughout the entire boiler system, including feedwater lines, the boiler itself, and the steam and condensate piping, due to DEHA's volatility. fscichem.comijirset.com The ability to form this protective magnetite layer is a significant benefit, contributing to the long-term integrity and reliability of the equipment. beilstein-journals.org In addition to its effect on steel, some studies note that DEHA can also form a protective copper oxide layer on copper alloys present in the system. atamankimya.com During periods of shutdown or wet lay-up, DEHA is often used, sometimes in conjunction with other chemicals like morpholine, to maintain a protective, corrosion-resistant environment by controlling dissolved oxygen and maintaining an alkaline pH. mdpi.combeilstein-journals.org
Interactive Data Table: Properties of DEHA in System Protection
| Feature | Description | Primary Function | Relevant Compounds |
| Volatility | Allows DEHA to distribute throughout the entire steam and condensate system. | System-wide Protection | This compound |
| pH Regulation | Breaks down into alkaline by-products in the boiler. | Corrosion Inhibition | Diethylamine, Ethylmethylamine |
| Passivation | Converts red rust (hematite) into a stable black magnetite layer on steel surfaces. | Material Protection | Hematite (Fe₂O₃), Magnetite (Fe₃O₄) |
Nuclear Fuel Reprocessing and Actinide Separation
In the realm of nuclear chemistry, this compound serves a critical function in the reprocessing of spent nuclear fuel. acs.orgresearchgate.net It is employed as a specialized chemical agent within aqueous reprocessing methods like the Plutonium Uranium Reduction Extraction (PUREX) process. rsc.orgresearchgate.net The PUREX process is the standard industrial method for separating and recovering uranium and plutonium from used nuclear fuel rods after they are dissolved in nitric acid. researchgate.net The efficiency of this separation hinges on the ability to precisely control the oxidation states of the actinide elements, as different oxidation states exhibit different solubilities in the organic solvent (typically tributyl phosphate (B84403), or TBP) used for extraction. researchgate.net
Radiolytic Stability in Nitric Acid Media
Chemicals used in nuclear fuel reprocessing must be stable under intense radiation. The radiolysis (decomposition by radiation) of process chemicals can lead to the formation of undesirable by-products that interfere with separation efficiency. This compound exhibits relative stability against gamma radiation in the nitric acid media used in reprocessing. researchgate.net
Research indicates that for a 0.5 mol/L solution of DEHA in nitric acid exposed to a significant radiation dose (up to 25 kGy), the radiolysis rate is less than 10%. acs.org The primary radiolytic products identified are hydrogen, acetaldehyde (B116499), acetic acid, and nitrous acid. acs.orgresearchgate.net The quantities of these products generally increase with the absorbed radiation dose. researchgate.net Notably, the concentrations of acetaldehyde and acetic acid are found to be much higher than that of nitrous acid. acs.org The rate of DEHA's decomposition is influenced by its initial concentration; the radiolysis rate decreases as the initial concentration of DEHA increases. researchgate.net This stability is crucial for maintaining predictable and efficient separation of plutonium and neptunium (B1219326) under the harsh conditions of the PUREX process.
Catalytic Applications in Organic Synthesis and Material Science
Beyond its roles in water treatment and nuclear reprocessing, this compound also functions as a catalyst in specific organic and material science applications. Its chemical properties enable it to facilitate reactions that might otherwise require more aggressive or less practical catalysts.
Dehydrogenative Condensation Reactions
This compound has been identified as an effective basic catalyst for dehydrogenative condensation reactions, particularly in the synthesis of advanced silicone-based materials. mdpi.com This type of reaction involves the coupling of two molecules, often a silane (B1218182) containing a Si-H bond and a molecule with a hydroxyl (O-H) group, with the elimination of hydrogen gas (H₂).
A specific application is in the creation of ordered 3D reticular materials, where polyhedral oligomeric silsesquioxanes (POSS) units are interlinked. mdpi.com DEHA catalyzes the reaction between H-POSS (cages with Si-H functionalities) and silanol-terminated silanes or organic diols. mdpi.com This process forms Si-O-Si or Si-O-C bonds, respectively, creating robust, hybrid organic-inorganic polymer networks. mdpi.comrsc.org The use of DEHA as a catalyst in this context is advantageous for synthesizing these complex, cage-containing polymers and silica (B1680970) gels. rsc.org
Synthesis of Polyhedral Oligomeric Silsesquioxane (POSS) Structures
This compound serves as a key reagent in the synthesis of Polyhedral Oligomeric Silsesquioxane (POSS) polymers. elsevierpure.com These polymers are created through a process of dehydrogenative condensation of octahydridosilsesquioxane, formulated as (HSiO₃/₂)₈, with water in the presence of DEHA, which is then followed by trimethylsilylation. elsevierpure.com This specific synthesis pathway allows for the formation of advanced materials with notable physical properties.
The resulting POSS polymers can be used to create coating films and other materials. Research findings indicate a direct correlation between the curing temperature of these films and their physical hardness. Furthermore, aging the coating solution at room temperature leads to the formation of free-standing films and silica gel powder with a high specific surface area. elsevierpure.com
Table 1: Properties of POSS-derived Materials Synthesized Using DEHA
| Material | Property | Measurement | Curing/Treatment Condition |
|---|---|---|---|
| Coating Film | Pencil Hardness | Up to 8H | Increased Curing Temperature |
| Silica Gel Powder | Specific Surface Area | 440 m² g⁻¹ | Heat treatment at 100 °C |
| Silica Gel Powder | Specific Surface Area | 550 m² g⁻¹ | Heat treatment at 400 °C |
Data sourced from a study on the preparation and properties of POSS polymers. elsevierpure.com
Stabilization and Antioxidant Roles in Industrial Formulations
This compound is widely utilized as a stabilizer and antioxidant in a variety of industrial formulations. kairuiwater.comgreenchemintl.com Its ability to scavenge free radicals and inhibit oxidation makes it a valuable additive in polymers, photosensitive resins, and other synthetic materials. atamanchemicals.comatamanchemicals.com
Color Stabilization in Photographic Industry
In the photographic industry, DEHA is a crucial component in developer formulations, where it plays a significant role in achieving high-quality color development. atamanchemicals.com It functions as an auxiliary chemical developer, particularly for instant color photographs, and is effective in stabilizing the final image and preventing discoloration over time. rxmarine.comalkylamines.com Its antioxidant properties help protect color prints from fading. wintzell-fried.com
DEHA can be incorporated into color developing solutions as a secondary preservative to retard the aerial oxidation of the primary aromatic amino color developing agent. google.com This application is particularly useful in formulations for high-chloride silver halide emulsions. google.com The photography-grade DEHA required for these applications must be a colorless liquid to avoid introducing impurities. atamanchemicals.com
Table 2: Functions of DEHA in Photographic Formulations
| Function | Application Area | Key Benefit |
|---|---|---|
| Antioxidant | Color Print Development | Prevents fading and enhances longevity of prints. wintzell-fried.com |
| Image Stabilizer | Instant Color Photos | Stabilizes the developed image against degradation. rxmarine.comalkylamines.com |
| Color Stabilizer | Developer Formulations | Prevents discoloration and ensures high-quality color fidelity. atamanchemicals.comalkylamines.com |
| Auxiliary Developer | Instant Photo Processing | Acts as a reducing agent to aid in color development. rxmarine.com |
Antioxidant for Unsaturated Oils and Phenols
The antioxidant capabilities of this compound extend to its use in protecting unsaturated oils and phenolic compounds from degradation.
As an antioxidant, DEHA is effective for unsaturated oils and resins, preventing oxidative deterioration and extending their storage time and usability. greenchemintl.comatamanchemicals.comatamanchemicals.comchemicalbook.com It is also used as an antioxidant additive to prolong the life of fuels and oils. fscichem.com
DEHA is particularly effective in the stabilization of phenols and phenolic antioxidants. atamanchemicals.comrxmarine.com It has been demonstrated to be highly effective at inhibiting color formation in monoalkyl phenols, and can even reduce discoloration that has already occurred. google.com This effect is achieved at very low concentrations, typically between 5 and 50 parts per million (ppm) by weight. google.com This makes it a more efficient alternative to other additives used for the same purpose. google.com Its utility has been specifically noted in stabilizing nonylphenol and dodecylphenol. google.com
Table 3: DEHA as a Color Stabilizer in Monoalkyl Phenols
| Compound | DEHA Concentration | Observed Effect |
|---|---|---|
| Monoalkyl Phenols (general) | 5 to 50 ppm | Stabilizes color and inhibits color formation. google.com |
| Nonylphenol | Not specified | Inhibited color formation. google.com |
| Dodecylphenol | Not specified | Inhibited color formation, which is notable as color formation in this compound is accelerated by heat. google.com |
| Discolored Monoalkyl Phenol | Not specified | Reduced pre-existing color. google.com |
Data sourced from research on the color stabilization of monoalkyl phenols. google.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound (DEHA) |
| Polyhedral Oligomeric Silsesquioxane (POSS) |
| Octahydridosilsesquioxane ((HSiO₃/₂)₈) |
| Water |
| Nonylphenol |
| Dodecylphenol |
| Silver Halide |
| Potassium Carbonate |
| Hydrogen Peroxide |
Analytical Chemistry Methodologies for N,n Diethylhydroxylamine
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the molecular structure and properties of DEHA. Techniques such as Nuclear Magnetic Resonance and Fourier Transform Microwave Spectroscopy provide detailed information about the atomic arrangement and conformational preferences of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the structural integrity of N,N-Diethylhydroxylamine. The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms within the molecule. chemicalbook.com The characteristic signals in the 1H NMR spectrum correspond to the different proton groups in DEHA, namely the methyl (CH3) and methylene (B1212753) (CH2) protons of the ethyl groups, and the hydroxyl (OH) proton. chemicalbook.com Similarly, 13C NMR spectroscopy is used to identify the carbon skeleton, showing distinct peaks for the methyl and methylene carbons. nih.gov
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1H | Varies | Triplet | -CH3 |
| 1H | Varies | Quartet | -CH2- |
| 1H | Varies | Singlet | -OH |
| 13C | Varies | n/a | -CH3 |
| 13C | Varies | n/a | -CH2- |
Fourier Transform Microwave (FTMW) spectroscopy, particularly when combined with pulsed jet expansion, is a high-resolution technique used to study the rotational spectra and conformational landscape of gas-phase DEHA. researchgate.netnih.gov This method has revealed the existence of multiple conformers of DEHA, arising from the different orientations of the hydroxyl and ethyl groups. researchgate.net
Research has identified three stable conformers in the 6.5–18.5 GHz frequency range. researchgate.netnih.gov The most stable conformer, the global minimum, possesses Cs symmetry and is characterized by a trans orientation of the hydroxyl hydrogen with respect to the bisector of the CNC angle, and both alkyl chains are also in a trans arrangement. researchgate.netnih.gov The other two observed conformers are of higher energy, with one having one trans and one gauche alkyl chain, and the third having one trans and one gauche' chain. researchgate.netnih.gov The precise rotational constants for these conformers have been determined, providing a detailed picture of their geometries. researchgate.netnih.gov
The study of isotopologues, such as those containing 13C and 15N in natural abundance, has allowed for an accurate partial determination of the molecular structure. researchgate.netnih.gov Furthermore, FTMW spectroscopy has been employed to investigate the interaction of DEHA with water molecules, revealing the formation of hydrogen bonds and the structure of the resulting complex. mdpi.comnih.gov
Table 2: Rotational Constants for Observed Conformers of this compound
Data obtained from pulsed jet Fourier transform microwave spectroscopy. researchgate.netnih.gov
| Conformer | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|
| Global Minimum (trans, trans) | 7608.1078(4) | 2020.2988(2) | 1760.5423(2) |
| Second Minimum (trans, gauche) | 5302.896(1) | 2395.9822(4) | 1804.8567(3) |
| Third Minimum (trans, gauche') | 5960.8025(6) | 2273.6627(4) | 1975.8074(4) |
Quantum mechanical calculations are indispensable for interpreting experimental spectroscopic data and predicting the properties of DEHA. researchgate.netnih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are used to explore the conformational space of the molecule, predict the relative energies of different conformers, and calculate spectroscopic constants. researchgate.netunibo.it
These computational approaches have been crucial in assigning the observed rotational spectra to specific conformers of DEHA. researchgate.netnih.gov For instance, calculations at the B3LYP-D3(BJ)/def2-TZVP level of theory have been used to estimate the relative energies of the conformers. mdpi.com Theoretical predictions of rotational constants, nuclear quadrupole coupling constants, and dipole moments guide the experimental search for spectral lines. researchgate.netcore.ac.uk
Furthermore, quantum mechanical calculations provide insights into the electronic structure of DEHA. researchgate.net They have been used to determine electron binding energies and to understand the changes in molecular structure upon ionization. researchgate.netillinois.edu Calculations also support the assignment of vibrational spectra, such as those obtained from Fourier transform near-infrared (FT-NIR) spectroscopy. researchgate.netresearchgate.net
Chromatographic Separation and Detection Methods
Chromatographic techniques are vital for separating DEHA from complex mixtures and for identifying its degradation products and metabolites. Gas and liquid chromatography, coupled with mass spectrometry, offer high sensitivity and selectivity for these analyses.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the products of DEHA's synthesis or thermal decomposition. chemicalbook.comaiche.org In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification.
GC-MS has been used to identify the products formed during the synthesis of DEHA from triethylamine (B128534) and hydrogen peroxide. chemicalbook.com It is also employed to study the gaseous products generated from the radiation degradation of DEHA in aqueous solutions, where products like hydrogen, methane (B114726), ethane (B1197151), and ethene have been identified. chemicalbook.com The thermal decomposition of DEHA, which is relevant in industrial applications like steam cracking, has also been investigated using kinetic modeling informed by experimental data, which can be obtained through GC-MS analysis. aiche.org Such studies have shown that decomposition can lead to products like ammonia (B1221849) (NH3) at high temperatures and nitrogen oxides (NOx) at lower temperatures. aiche.org It is important to note that the conditions of the GC injector, such as temperature, can potentially cause thermal decomposition of the analyte, a factor that must be considered during method development. nih.gov
High-Performance Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and specific method for characterizing metabolites of compounds containing a dialkyl tertiary amine structure, which is related to DEHA. nih.govacs.orgresearchgate.net This technique is particularly useful in drug metabolism studies and environmental analysis. nih.govresearchgate.net
The methodology often involves separating metabolites from a biological matrix (like urine) using HPLC. nih.govresearchgate.net The separated compounds are then ionized by ESI and analyzed by tandem mass spectrometry (MS/MS). In MS/MS, a specific precursor ion is selected and fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. nih.govacs.orgresearchgate.net
A key application of this technique is the identification of diagnostic fragmentation pathways. For instance, the loss of this compound has been identified as a characteristic fragmentation pattern for dialkyl tertiary amine-N-oxides. nih.govacs.orgacs.org This allows for the development of rapid and definitive methods to identify this class of metabolites by looking for these specific losses in the mass spectra. nih.govacs.org The approach can be automated and is independent of the specific MS/MS platform used. nih.govacs.org This method overcomes limitations of other techniques by precisely locating the site of oxidation on the molecule. nih.govacs.orgunibo.it
Reconstructed Ion Current Chromatograms (RICCs) in Mass Spectrometry
A sophisticated approach for the characterization of this compound, particularly in the context of identifying metabolites of dialkyl tertiary amine-N-oxides, involves the use of Reconstructed Ion Current Chromatograms (RICCs) in mass spectrometry. acs.orgnih.govresearchgate.netacs.orgmanchester.ac.uk This high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method is founded on the principle of monitoring for specific product ions that are known to arise from the diagnostic losses of molecules like this compound during collision-induced dissociation (CID). acs.orgnih.govresearchgate.netacs.org
The methodology was developed through the analysis of a diverse library of compounds, including pharmaceuticals and synthetic N-oxides, using both quadrupole ion trap (QIT) and quadrupole time-of-flight (QqTOF) mass spectrometry. acs.orgnih.govresearchgate.netacs.org This analysis revealed that the loss of the nitrogen-containing group, such as this compound, is a common fragmentation pathway, observed in 89% of the low-energy CID product ion spectra. acs.orgnih.govresearchgate.net
The RICC technique is advantageous due to its speed and its ability to be performed on different MS/MS platforms. acs.orgnih.govresearchgate.net It offers a definitive identification of N-oxide metabolites by pinpointing the site of oxidation, which is a limitation of other identification tools. acs.orgnih.govresearchgate.net This approach can be automated, making it a valuable tool for high-throughput analysis. acs.orgnih.govresearchgate.net
Quantitative Determination and Trace Analysis in Complex Matrices
The quantitative analysis of this compound, especially at trace levels and within complex sample types, necessitates robust and sensitive analytical methods. The choice of method often depends on the specific matrix and the required detection limits.
Kinetic spectrophotometry offers a highly sensitive and selective means for the determination of ultra-trace amounts of this compound. yu.edu.joyu.edu.jo One such method is based on the inhibitory effect of DEHA on the oxidation of a dye, Remazol Brilliant Blue, by chloramine-T. yu.edu.joyu.edu.jo The presence of DEHA introduces a measurable induction period before the dye is decolorized, and the length of this period is directly proportional to the concentration of DEHA. yu.edu.jo This method has proven effective for determining DEHA concentrations in the parts-per-billion (ppb) range with a relative standard deviation of less than 1%. yu.edu.joyu.edu.jo
Another spectrophotometric approach involves the reaction of DEHA with ferric iron (Fe(III)) to produce ferrous iron (Fe(II)). rxmarine.compalintest.fr The resulting ferrous iron then reacts with a chromogenic reagent, such as ferrozine (B1204870) or 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine disodium (B8443419) salt (PDTS), to form a colored complex. rxmarine.comchemetrics.com The intensity of the color, which is measured with a spectrophotometer, is directly proportional to the initial DEHA concentration. rxmarine.comchemetrics.com
Table 1: Kinetic Spectrophotometric Method Parameters
| Parameter | Value | Reference |
| Analyte | This compound | yu.edu.joyu.edu.jo |
| Principle | Inhibition of Remazol Brilliant Blue oxidation | yu.edu.joyu.edu.jo |
| Reagents | Remazol Brilliant Blue, Chloramine-T | yu.edu.jo |
| Detection Ranges | 36-460 ppb and 178-2140 ppb | yu.edu.joyu.edu.jo |
| Relative Standard Deviation | < 1% | yu.edu.joyu.edu.jo |
| Lowest Determinable Concentration | 2 ppb | yu.edu.jo |
Gas chromatography coupled with a flame ionization detector (GC-FID) is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound. ufl.eduscioninstruments.comchromatographyonline.com In this method, the sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. ufl.edu The separation of components is based on their differential interactions with the stationary phase. ufl.edu The flame ionization detector then combusts the eluting compounds, producing ions that generate a measurable electrical current proportional to the concentration of the analyte. ufl.eduscioninstruments.com
A specific GC-FID method has been developed for the simultaneous analysis of this compound along with other compounds such as ethanol (B145695), acetaldehyde (B116499), acetic acid, and nitroethane. google.com This method utilizes a high-separation efficiency FFAR capillary column and is noted for its short analysis time, high speed, and accuracy. google.com
Table 2: GC-FID Method for Coexisting Compounds
| Analyte | Coexisting Compounds | Column Type | Detector | Reference |
| This compound | Ethanol, Acetaldehyde, Acetic Acid, Nitroethane | FFAR Capillary Column | Flame Ionization Detector | google.com |
The presence of this compound in water systems, particularly in high-pressure boilers, is common due to its use as an oxygen scavenger to prevent corrosion. yu.edu.joyu.edu.job-cdn.net Consequently, methods for its detection and quantification in these matrices are of significant industrial importance. yu.edu.joyu.edu.jo
Kinetic spectrophotometric methods have been successfully applied to determine ultra-trace amounts of DEHA residues in boiler water. yu.edu.joyu.edu.jo These methods are highly selective and rapid, allowing for routine monitoring. yu.edu.jo Research has demonstrated the ability to quantify DEHA in boiler water over concentration ranges from 36 to 460 ppb and 178 to 2140 ppb with excellent reproducibility. yu.edu.joyu.edu.jo
For the analysis of DEHA in industrial wastewater, the development of sensitive methods is crucial, as literature on this specific application has been limited. yu.edu.joyu.edu.jo The kinetic spectrophotometric method based on the inhibition of dye bleaching has been identified as a suitable approach for such wastewater analysis. yu.edu.jo
Furthermore, colorimetric test kits are commercially available for the analysis of DEHA in boiler water. chemetrics.comb-cdn.net These kits often utilize the reaction where DEHA reduces ferric iron to ferrous iron, which then forms a colored complex with an indicator like PDTS. chemetrics.com These tests can provide visual or instrumental results for DEHA concentrations in the ppb to ppm range. chemetrics.comb-cdn.net
Table 3: Analytical Methods for DEHA in Water Samples
| Analytical Method | Matrix | Detection Principle | Concentration Range | Reference |
| Kinetic Spectrophotometry | Boiler Water | Inhibition of dye oxidation | 36-460 ppb; 178-2140 ppb | yu.edu.joyu.edu.jo |
| Colorimetric (PDTS) | Boiler Water | Reduction of Fe(III) to Fe(II) | 0-400 ppb; 400-3000 ppb | chemetrics.com |
| Colorimetric (PDTS) | Boiler Water | Reduction of Fe(III) to Fe(II) | 0-2.00 ppm | chemetrics.com |
| Titrimetric | Boiler Water (Lay-up) | Ceric sulfate (B86663) titrant, ferroin (B110374) indicator | 25-250 ppm | chemetrics.com |
Environmental Fate and Ecotoxicological Research
Environmental Persistence and Degradation Pathways
The persistence of N,N-Diethylhydroxylamine in the environment is influenced by a combination of biological and non-biological degradation processes.
Studies on the aerobic biodegradation of this compound have shown varied results. In a Japanese MITI test, the compound showed limited biodegradation, with only 1-9% of its theoretical biochemical oxygen demand (BOD) achieved over a 4-week period using an activated sludge inoculum. nih.gov This suggests that DEHA may be slow to biodegrade in aquatic environments. nih.govechemi.com However, another study indicates that it is readily biodegradable, with over 70% degradation in 28 days according to OECD Guideline 301. intersurfchem.net Additionally, microorganisms isolated from soils have demonstrated the ability to utilize this compound as a sole nitrogen source, indicating that under specific conditions, microbial activity can contribute to its degradation. nih.gov
Abiotic degradation processes, such as hydrolysis and photolysis, are not considered significant environmental fate pathways for this compound. The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.govechemi.com Furthermore, this compound does not absorb light at wavelengths greater than 290 nm, which means it is not expected to undergo direct photolysis by sunlight. nih.govechemi.com
In the atmosphere, this compound is expected to exist primarily in the vapor phase due to its vapor pressure. echemi.com The primary degradation pathway in the atmosphere is through reaction with photochemically-produced hydroxyl radicals. nih.govechemi.com The rate constant for this vapor-phase reaction has been measured, and it corresponds to an atmospheric half-life of approximately 4 hours, assuming a typical atmospheric concentration of hydroxyl radicals. nih.govechemi.com This indicates a relatively rapid degradation in the atmosphere. The high gas-phase reactivity of DEHA with hydroxyl radicals is a key factor in its atmospheric fate. nih.gov
Aquatic Ecotoxicity Assessments
Assessing the impact of this compound on aquatic ecosystems involves evaluating its acute and chronic effects on various organisms and its potential to accumulate in their tissues. The compound is considered toxic to aquatic life, with some sources indicating long-lasting effects. nih.govgas-sensing.comfishersci.com
Acute toxicity studies have been conducted on several aquatic species. The results indicate that this compound has a relatively low level of acute toxicity to fish, daphnia, and algae.
| Organism | Test Type | Endpoint | Concentration (mg/L) | Exposure Duration |
|---|---|---|---|---|
| Pimephales promelas (Fathead Minnow) | Acute | LC50 | >100 | 96 hours |
| Daphnia magna (Water Flea) | Acute | EC50 | >100 | 48 hours |
| Pseudokirchneriella subcapitata (Green Algae) | Acute | EC50 | >100 | 72 hours |
| Daphnia magna (Water Flea) | Acute | EC50 (Immobility) | 110.56 | 48 hours |
| Ceriodaphnia dubia | Acute | LC50 | 87.6 | 48 hours |
LC50: The concentration of a chemical which kills 50% of a test population. EC50: The concentration of a chemical which causes a specified effect in 50% of a test population. Data from multiple sources. nih.govintersurfchem.netdep.state.pa.us
The potential for this compound to bioaccumulate in aquatic organisms is considered to be low. nih.govechemi.com This assessment is based on its log octanol-water partition coefficient (log Kow) and the calculated bioconcentration factor (BCF). The estimated BCF for this compound is 3, which suggests a low potential for it to concentrate in the tissues of aquatic organisms from the surrounding water. nih.govechemi.com
| Parameter | Value | Interpretation |
|---|---|---|
| Log Kow | -0.17 to 0.50 | Low potential for bioaccumulation |
| Bioconcentration Factor (BCF) | <10 (estimated at 3) | Low potential for bioconcentration |
Data from multiple sources. nih.govechemi.comintersurfchem.net
Transport and Distribution in Environmental Compartments (Soil, Sediment)
The transport and distribution of this compound (DEHA) in soil and sediment are governed by its physicochemical properties and interactions with environmental matrices. Key processes influencing its fate include soil adsorption/mobility, interaction with sediment, and potential for volatilization.
Soil Adsorption and Mobility:
The mobility of this compound in soil is largely predicted by its soil organic carbon-water partitioning coefficient (Koc). Based on estimation methods using molecular connectivity indices, the Koc for DEHA is estimated to be between 43 and 74. nih.govthegoodscentscompany.com According to standard classification schemes, a Koc value in this range suggests that this compound is expected to have high mobility in soil. nih.gov
However, the mobility of DEHA may be more complex than indicated by the Koc value alone. echemi.com The compound has an estimated pKa of 5.7, which means it will partially exist in its protonated, cationic form in the environment, particularly in moist soils. nih.govechemi.com Cations generally exhibit stronger adsorption to soils rich in organic carbon and clay compared to neutral compounds. echemi.com Consequently, the actual mobility of this compound in soil might be lower than predicted by the estimated Koc value, as the protonated form will have a greater tendency to bind to soil particles. echemi.com
Biodegradation in soil is expected to be a slow process. In the Japanese MITI test, DEHA showed only 1-9% biodegradation, suggesting it may persist in the soil environment. nih.govechemi.com However, other research has shown that certain microorganisms isolated from soils can utilize this compound as their sole source of nitrogen. echemi.com
Volatilization from soil surfaces is another potential transport pathway. While volatilization from moist soil is not considered a significant fate process, the potential for it to occur from dry soil surfaces may exist, based on its vapor pressure. nih.govechemi.com
Table 1: Estimated Soil Sorption Coefficient (Koc) for this compound
| Parameter | Estimated Value | Method | Source |
| Koc | 74 | Structure Estimation Method | nih.govechemi.com |
| log Koc | 1.638 | MCI Method | thegoodscentscompany.com |
| Koc | 43.47 L/kg | MCI Method | thegoodscentscompany.com |
| log Koc | 0.787 | Kow Method | thegoodscentscompany.com |
| Koc | 6.13 L/kg | Kow Method | thegoodscentscompany.com |
Sediment Interaction:
In aquatic environments, the distribution of this compound between the water column and sediment is also influenced by its chemical properties. The estimated Koc value of 74 suggests that the neutral form of the compound is not expected to significantly adsorb to suspended solids and sediment. nih.govechemi.com However, as with soil, its pKa of 5.7 indicates that a portion of this compound will be in a protonated state in water. nih.govechemi.com This cationic form may lead to greater adsorption to sediment than the estimated Koc value for the neutral molecule would imply. nih.govechemi.com
Table 2: Summary of Transport and Distribution Potential of this compound in Soil and Sediment
| Environmental Compartment | Key Process | Influencing Factors | Expected Outcome | Source |
| Soil | Adsorption & Mobility | Koc, pKa, Soil Organic Matter, Clay Content | High mobility predicted by Koc, but may be reduced due to protonation and adsorption to soil particles. | nih.govechemi.com |
| Volatilization | Vapor Pressure, Soil Moisture | Potential for volatilization from dry soil; not expected to be significant from moist soil. | nih.govechemi.com | |
| Sediment | Adsorption | Koc, pKa | Low adsorption of the neutral form is expected, but the protonated form may exhibit greater adsorption to suspended solids and sediment. | nih.govechemi.com |
Toxicological Mechanisms and Biological Interactions
Genotoxicity and Mutagenicity Studies
N,N-Diethylhydroxylamine (DEHA) has been evaluated in several reliable genetic toxicity studies. europa.eu In vitro genotoxicity assays indicated that DEHA appeared to be clastogenic, meaning it can cause disruptions or breaks in chromosomes. europa.eu However, subsequent in vivo assays did not show clastogenic activity. europa.eu
Table 1: Summary of Genotoxicity Assay Results for this compound
| Assay | Test System | Metabolic Activation (S9) | Result | Source |
|---|---|---|---|---|
| Chromosome Aberration | Cultured Human Lymphocytes | Without S9 | Positive | europa.eu |
| Chromosome Aberration | Cultured Human Lymphocytes | With S9 | Negative | europa.eu |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With & Without S9 | Negative | europa.eu |
| Mouse Lymphoma Assay (TK Locus) | L5178Y mouse lymphoma cells | Without S9 | Positive | europa.eu |
| Mouse Lymphoma Assay (TK Locus) | L5178Y mouse lymphoma cells | With S9 | Negative | europa.eu |
The potential for DEHA to induce chromosome aberrations in cultured human lymphocytes was assessed in an OECD TG #473 study. europa.eu The study involved two separate experiments, testing the compound both with and without a liver metabolizing system (S9 mix) from rats treated with Aroclor 1254. europa.eu In the procedure, heparinised whole blood was added to a culture medium containing the mitogen phytohaemagglutinin and incubated for 48 hours. europa.eu The results concluded that DEHA induced chromosome aberrations in the cultured human lymphocytes when tested without metabolic activation (S9 mix). europa.eu
In vitro studies have indicated that this compound has clastogenic potential. europa.eu This is supported by the positive results in the in vitro chromosome aberration study using human lymphocytes and the induction of small colonies in the mouse lymphoma assay, which is suggestive of chromosomal damage. europa.eu To investigate this further, in vivo genotoxicity assays were conducted. europa.eu In contrast to the in vitro findings, no clastogenic activity was observed in the polychromatic erythrocytes of bone marrow from mice that received DEHA orally. europa.eu
In Vitro and In Vivo Biochemical Mechanisms
The effects of this compound, a potent free-radical scavenger, on the lipid peroxidation of rat liver microsomes have been investigated in vitro. atamanchemicals.comnih.gov The studies revealed that DEHA strongly inhibited ascorbate-dependent nonenzymatic microsomal lipid peroxidation. nih.govchemicalbook.com Furthermore, DEHA was found to completely inhibit the nonenzymatic lipid peroxidation of heat-denatured microsomes, which indicates that this inhibitory action is protein-independent. atamanchemicals.comnih.gov In contrast, the compound only moderately inhibited the NADPH-dependent enzymatic pathway of microsomal lipid peroxidation. nih.govchemicalbook.com
Table 2: In Vitro Effects of this compound on Microsomal Lipid Peroxidation
| Biochemical Process | Test System | Inhibitory Effect of DEHA | Source |
|---|---|---|---|
| Ascorbate-Dependent Nonenzymatic Lipid Peroxidation | Rat Liver Microsomes | Strongly Inhibited | atamanchemicals.comnih.gov |
| NADPH-Dependent Enzymatic Lipid Peroxidation | Rat Liver Microsomes | Moderately Inhibited | atamanchemicals.comnih.gov |
| Nonenzymatic Lipid Peroxidation | Heat-Denatured Microsomes | Completely Inhibited | atamanchemicals.comnih.gov |
Effects on Hepatic Glutathione (B108866) S-transferase and Peroxidase Activities
Research into the biochemical effects of this compound has shown that it does not significantly impact the activity of key detoxifying enzymes in the liver. Specifically, studies have demonstrated that DEHA has no considerable effect on hepatic glutathione S-transferase, selenium-independent glutathione peroxidase, or selenium-dependent glutathione peroxidase activity. atamanchemicals.comnih.govnih.gov In a study involving male mice, treatment with DEHA did not lead to any significant changes in the activity of these enzymes. atamanchemicals.comnih.govnih.gov This lack of induction of glutathione S-transferase and glutathione peroxidase suggests that the metabolic pathways influenced by DEHA differ from those affected by other antioxidant compounds.
Antitumorigenic Properties and Associated Modes of Action
This compound has demonstrated antitumorigenic properties, although the precise mechanism of action is not fully understood. atamanchemicals.comnih.govnih.gov It is suggested that its mode of action as an antitumorigenic agent is different from that of compounds like butylated hydroxyanisole, whose antitumor function is linked to the induction of glutathione S-transferase activity. atamanchemicals.comnih.govnih.gov Given that DEHA does not induce these enzymes, its anticancer potential is likely attributable to other properties. atamanchemicals.comnih.govnih.gov
One of the primary proposed mechanisms for its antitumorigenic effects is its potent free-radical scavenging ability. atamanchemicals.comsmolecule.comechemi.com By neutralizing free radicals, DEHA can help mitigate cellular damage, including lipid peroxidation, which is implicated in the initiation and promotion of cancer. atamanchemicals.comsmolecule.comechemi.com In vitro studies have shown that DEHA strongly inhibits ascorbate-dependent nonenzymatic microsomal lipid peroxidation and completely inhibits nonenzymatic lipid peroxidation in heat-denatured microsomes, indicating a protein-independent inhibitory action. atamanchemicals.comnih.govnih.gov However, it only moderately inhibits NADPH-dependent enzymatic microsomal lipid peroxidation. atamanchemicals.comnih.govnih.gov
Comparative Toxicological Profiles with Related Compounds
When compared to other oxygen scavengers like hydrazine (B178648) and hydroxylamine (B1172632), this compound generally exhibits a lower toxicity profile. ijcce.ac.ireuropa.eumsdsdigital.com This has led to its consideration as a safer alternative in various industrial applications, particularly in boiler water treatment. ijcce.ac.ircoleparmer.com
The acute toxicity of DEHA is significantly lower than that of hydrazine. The median lethal dose (LD50) for DEHA in rats is 2190 mg/kg (oral), while for hydrazine, it is 82 mg/kg in rats. echemi.comijcce.ac.ir In rabbits, the dermal LD50 for DEHA is 1300 mg/kg, compared to 91 mg/kg for hydrazine. echemi.comijcce.ac.ireuropa.eu This indicates that DEHA is substantially less toxic upon acute exposure. Animal tests have also suggested that DEHA does not exhibit mutagenic activity. ijcce.ac.ir
Table 1: Comparative Acute Toxicity of this compound and Hydrazine
| Compound | Animal | Route | LD50 |
| This compound | Rat | Oral | 2190 mg/kg |
| Hydrazine | Rat | Oral | 82 mg/kg |
| This compound | Rabbit | Dermal | 1300 mg/kg |
| Hydrazine | Rabbit | Dermal | 91 mg/kg |
This table is based on data from available search results. echemi.comijcce.ac.ireuropa.eu
Irritation and Sensitization Studies (Skin, Eye, Respiratory Tract)
Studies on the irritant and sensitizing potential of this compound have yielded specific findings regarding its effects on various tissues.
Skin: DEHA is considered to be a mild to moderate skin irritant. atamanchemicals.com Some sources describe it as causing no skin irritation, while others indicate it may cause skin irritation and/or dermatitis upon prolonged or repeated contact. fishersci.co.ukfamico.uk It is not, however, classified as a skin sensitizer (B1316253) based on studies in guinea pigs. atamanchemicals.com
Eye: DEHA is reported to cause slight to mild eye irritation. atamanchemicals.comfamico.ukmsdsdigital.com Contact with the eyes can lead to redness and pain. ser.nl
Respiratory Tract: Inhalation of DEHA vapors may cause respiratory tract irritation.
Subchronic and Chronic Exposure Effects on Organ Systems
Subchronic and chronic exposure to this compound can lead to effects on various organ systems. A 28-day inhalation study in rats identified the liver and thymus as target organs for toxicity. fishersci.co.uk In this study, observed effects included decreased body weights, reduced food consumption, hypoactivity, changes in white blood cell counts, reduced thymus weight, and increased liver weight. atamanchemicals.com Transient microscopic changes in the nasal mucosa were also noted. atamanchemicals.com
While comprehensive chronic toxicity data is limited, some studies provide insights. In a two-year inhalation study where rats were exposed to nitroethane in the presence of DEHA, no statistically significant increase in tumor incidence was observed compared to controls. Another 13-week study noted that the effects on the thymus were not considered significant.
Genotoxicity studies have shown mixed results. DEHA was negative in a bacterial mutagenicity assay but showed positive results in an in vitro chromosome aberration study and a mouse lymphoma gene mutation assay, suggesting a potential clastogenic effect. However, in vivo genotoxicity assays did not show clastogenic activity. The substance is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65. ser.nl
Future Directions and Emerging Research Avenues
Development of Green Chemistry Principles in N,N-Diethylhydroxylamine Synthesis
The chemical industry's shift towards sustainability has spurred research into environmentally benign methods for synthesizing this compound. Green chemistry principles, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are at the forefront of this research. A significant advancement is the development of solvent-free synthesis methodologies, which not only minimize environmental impact but also enhance reaction efficiency by increasing the collision frequency between reactants. smolecule.com
One promising approach involves the use of nanocatalysts. For instance, glycerol-stabilized nano-titanium dioxide has been effectively used as a catalyst for the oxidation of diethylamine (B46881) with hydrogen peroxide under solvent-free conditions. ijirset.com This method offers the dual benefits of high product yield and adherence to green chemistry tenets. ijirset.com Another notable development is the use of titanium-silicalite (TS-1) as a heterogeneous catalyst. smolecule.com The unique microporous structure of TS-1 contributes to its superior catalytic activity in the oxidation of diethylamine, leading to high yields of this compound. smolecule.com
Further research in this area is directed towards optimizing catalyst performance, exploring alternative non-toxic solvents, and developing continuous-flow reaction systems to improve scalability and reduce the environmental footprint of this compound production.
Table 1: Comparison of Catalytic Systems in this compound Synthesis
| Catalyst System | Key Advantages | Reaction Conditions | Reference |
| Glycerol-stabilized nano-TiO2 | Solvent-free, high yield, green chemistry alignment | Oxidation of diethylamine with H2O2 | ijirset.com |
| Titanium-Silicalite (TS-1) | High catalytic activity, microporous structure | Oxidation of diethylamine | smolecule.com |
| Solid acid catalyst with heteropoly acid | High selectivity, reusable catalyst | Oxidation of triethylamine (B128534) with peracetic acid | guidechem.com |
Elucidation of Novel Catalytic Roles and Applications
Beyond its established industrial applications, this compound is being investigated for its potential in catalysis. Its ability to act as a ligand in organometallic chemistry opens up avenues for the development of new catalysts with unique properties. Research has shown that this compound can be employed in the preparation of unsymmetric mixed ligand oxadiazoline and/or imine platinum complexes. guidechem.comatamanchemicals.com These complexes are of interest for their potential applications in various catalytic transformations.
Furthermore, this compound has been used in the synthesis of organometallic clusters, specifically mixed hydrazide/hydroxylamide clusters of zinc. guidechem.comatamanchemicals.com Such clusters can exhibit novel catalytic activities and are a subject of ongoing research. The exploration of this compound and its derivatives as components of catalytic systems could lead to the discovery of new, efficient, and selective catalysts for a range of chemical reactions.
Advanced Modeling and Simulation of Reaction Dynamics
Computational chemistry plays an increasingly vital role in understanding and predicting the behavior of chemical compounds. Advanced modeling and simulation techniques are being applied to study the reaction dynamics of this compound, providing insights that are difficult to obtain through experimental methods alone.
Kinetic modeling, for example, has been used to investigate the thermal decomposition of this compound in steam crackers. aiche.org These studies have revealed the existence of distinct decomposition pathways that produce either nitric oxide (NO) or ammonia (B1221849) (NH3), depending on the temperature. aiche.org Such insights are crucial for ensuring the safety and efficiency of industrial processes where this compound is used at high temperatures. aiche.org
Moreover, multi-phase kinetics models are being developed to understand its effectiveness as a polymerization inhibitor. aiche.org These complex models can simulate the intricate interactions between different phases (vapor, liquid, and polymer film) and help in optimizing the use of this compound to prevent fouling in industrial equipment. aiche.org Density functional theory (DFT) calculations have also been employed to elucidate the redox mechanisms of this compound, offering a deeper understanding of its antioxidant properties. smolecule.com
Table 2: Applications of Modeling and Simulation in this compound Research
| Modeling Technique | Application Area | Key Findings | Reference |
| Kinetic Modeling | Thermal Decomposition | Temperature-dependent formation of NO or NH3 | aiche.org |
| Multi-phase Kinetics Model | Polymer Fouling Inhibition | Detailed mechanism of oxygen-involved oligomerization | aiche.org |
| Density Functional Theory (DFT) | Redox Mechanism | Elucidation of intermediate hydroxylamide species | smolecule.com |
Comprehensive Risk Assessment and Sustainable Management Strategies
A thorough understanding of the environmental and health impacts of this compound is essential for its sustainable use. Comprehensive risk assessments are being conducted to evaluate its toxicity, environmental fate, and potential for bioaccumulation.
Toxicological studies have determined the acute toxicity of this compound, with LD50 values established for oral and dermal exposure in animal models. dep.state.pa.us It is also known to be a skin and eye irritant. northmetal.net In terms of its environmental fate, studies have shown that this compound is not readily biodegradable. chemicalbook.com Its mobility in soil is expected to be high, although this may be influenced by soil composition and pH. echemi.com
Based on these assessments, sustainable management strategies can be developed. These include the implementation of appropriate handling and disposal procedures to minimize environmental release, as well as the development of treatment technologies to remove this compound from waste streams. Continuous monitoring and research are necessary to ensure that its industrial use does not pose an undue risk to human health or the environment.
Exploration of New Biological Activities and Therapeutic Potential
Emerging research is uncovering potential biological activities of this compound that could lead to new therapeutic applications. Its well-documented ability to act as a potent free-radical scavenger is of particular interest, as oxidative stress is implicated in a wide range of diseases. nih.gov
In vitro studies have demonstrated that this compound can effectively inhibit lipid peroxidation in rat liver microsomes. nih.gov This antioxidant activity suggests its potential for protecting cells and tissues from oxidative damage.
Furthermore, this compound has exhibited antitumorigenic properties. nih.gov Research suggests that its mode of action as an antitumorigenic agent may differ from that of other antioxidants like butylated hydroxyanisole. atamanchemicals.com While these findings are promising, further research is required to fully understand the mechanisms of its biological activities and to evaluate its safety and efficacy for any potential therapeutic use. The exploration of this compound and its derivatives could pave the way for the development of novel drugs for diseases associated with oxidative stress and cancer.
Q & A
Q. What are the recommended methods for preparing DEHA standard solutions in aqueous systems, and how should stability be ensured during experiments?
To prepare DEHA standard solutions, dissolve 1.00 g of DEHA in a calibrated 1000-ml volumetric flask with distilled water to achieve 1000 mg/L concentration. Dilute this stock solution further for lower concentrations. Stability is critical: refrigerated (cool storage) solutions remain stable for one day. For reproducibility, validate concentrations using validated GC protocols and ensure volumetric glassware is calibrated .
Q. What analytical techniques are suitable for quantifying DEHA purity and structural confirmation in research samples?
Gas chromatography (GC) with ≥98.0% purity (a/a) validation is standard for quantifying DEHA. Infrared spectroscopy (IR) confirms structural integrity by identifying functional groups like the hydroxylamine moiety. Cross-validate results with density measurements (0.868–0.872 g/cm³ at 20°C) and boiling point verification (125–130°C) .
Q. What are the primary hazards associated with DEHA exposure, and what first-aid measures should be implemented in laboratory settings?
DEHA is flammable (flash point 45°C), acutely toxic (oral LD50 2190 mg/kg in rats), and causes skin/eye irritation. Immediate measures include:
- Inhalation: Move to fresh air; seek medical attention.
- Skin contact: Remove contaminated clothing, wash with soap/water.
- Eye exposure: Rinse with water for ≥15 minutes. Store in ventilated, cool areas (2–30°C) away from ignition sources .
Advanced Research Questions
Q. How does DEHA function as an oxygen scavenger in polymer processing, and what parameters optimize its efficacy?
DEHA inhibits radical-mediated oxidation by donating hydrogen atoms, terminating chain reactions. Key parameters:
- Concentration: Use 1.9–10% (v/v) in reaction systems.
- Temperature: Monitor thermal stability (boiling point 125–130°C) to avoid decomposition.
- pH: Neutral conditions (pH 7) enhance stability; acidic/basic conditions may degrade DEHA. Validate efficacy via redox titration or electron paramagnetic resonance (EPR) to track radical quenching .
Q. Why is DEHA often undetectable as an intermediate in ozonation reactions with secondary amines, despite mechanistic proposals?
DEHA’s transient nature arises from rapid secondary oxidation. At pH 7, DEHA reacts with ozone 1000× faster than its parent amine (e.g., diethylamine), leading to immediate degradation. In contrast, high-pH conditions (e.g., pH 11.5) slow DEHA-ozone kinetics, allowing detection. Use stopped-flow spectrophotometry or LC-MS with rapid quenching (e.g., ascorbic acid) to capture transient species .
Q. How do pH conditions influence DEHA’s stability and reactivity in aqueous oxidation studies?
Under acidic conditions, DEHA protonation enhances nucleophilic reactivity but increases decomposition risk. Neutral to alkaline pH (7–11.5) stabilizes DEHA but accelerates ozone-mediated oxidation. Employ buffered systems (e.g., phosphate buffer) to control pH and track degradation via UV-Vis spectroscopy (λmax ~270 nm for DEHA) or iodometric titration for residual ozone .
Q. What methodologies validate DEHA’s role as a short-stopper in styrenic rubber polymerization?
DEHA terminates polymerization by reacting with propagating radicals. Design experiments to:
- Monitor kinetics: Use dilatometry or gravimetry to measure polymerization rates before/after DEHA addition.
- Characterize products: Analyze molecular weight distribution (GPC) and residual monomer (GC-MS). Optimal DEHA concentrations (0.1–1.0 wt%) balance termination efficiency without side reactions .
Contradictions and Methodological Considerations
- Detection Discrepancies: highlights DEHA’s absence in diethylamine-ozone reactions at pH 7 but its detection in piperidine-ozone systems at pH 11.5. This underscores pH-dependent analytical strategies .
- Storage Stability: While DEHA is stable under recommended conditions (2–30°C), prolonged storage may degrade purity. Regular GC revalidation is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
